5-Formyl-4-hydroxynicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-4-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a formyl group at the fifth position and a hydroxyl group at the fourth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-formyl-4-hydroxynicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the oxidation of 5-hydroxymethyl-4-hydroxynicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach involves the formylation of 4-hydroxynicotinic acid using formylating agents like formic acid or formamide in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound often employs large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or quinones.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various esters and ethers.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
5-Formyl-4-hydroxynicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 5-formyl-4-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: Modulation of the arachidonic acid pathway, leading to the inhibition of pro-inflammatory mediators and the induction of antioxidant responses.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxynicotinic Acid: Lacks the formyl group, leading to different chemical reactivity and biological activity.
5-Hydroxymethyl-4-hydroxynicotinic Acid: Contains a hydroxymethyl group instead of a formyl group, affecting its oxidation and reduction behavior.
5-Formyl-2-furoic Acid: Similar in structure but with a furan ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness: 5-Formyl-4-hydroxynicotinic acid is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a compound of significant interest .
Eigenschaften
Molekularformel |
C7H5NO4 |
---|---|
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
5-formyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-4-1-8-2-5(6(4)10)7(11)12/h1-3H,(H,8,10)(H,11,12) |
InChI-Schlüssel |
XIMCZHCBUFGFSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)C(=CN1)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.